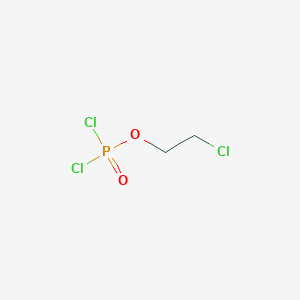
Cupric Oxide
Übersicht
Beschreibung
Copper(II) oxide, also known as cupric oxide, is an inorganic compound with the chemical formula CuO. It is a black or brownish-black solid that is a significant component in various industrial applications. The compound consists of one copper atom and one oxygen atom, with the copper ion in a +2 oxidation state. This compound is known for its high melting point of 1326°C and boiling point of 1800°C, and it exhibits strong paramagnetic behavior .
Vorbereitungsmethoden
Copper(II) oxide can be synthesized through several methods:
Pyrometallurgical Process: This involves the thermal treatment of copper minerals in a furnace, leading to the oxidation of copper.
Wet-Chemical Oxidation: In this method, copper metal reacts with hot concentrated sulfuric acid or undergoes an oxidation reaction with nitric acid to yield copper(II) oxide.
Electrochemical Process: Copper is oxidized electrochemically in a suitable electrolyte solution.
Analyse Chemischer Reaktionen
Copper(II) oxide undergoes various chemical reactions, including:
-
Reduction: : Copper(II) oxide can be reduced to copper metal using hydrogen gas or carbon monoxide. For example: [ \text{CuO} + \text{H}_2 \rightarrow \text{Cu} + \text{H}_2\text{O} ] This reaction is commonly used in metallurgy .
-
Oxidation: : Copper(II) oxide can be further oxidized to copper(III) oxide under specific conditions .
-
Acid-Base Reactions: : Copper(II) oxide reacts with acids to form copper salts and water. For example: [ \text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} ] This reaction is used in the preparation of various copper salts .
Wissenschaftliche Forschungsanwendungen
Copper(II) oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which copper(II) oxide exerts its effects varies depending on the application:
Vergleich Mit ähnlichen Verbindungen
Copper(II) oxide can be compared with other copper oxides, such as copper(I) oxide (Cu2O):
Copper(I) Oxide (Cu2O): This compound has a +1 oxidation state for copper and is red in color.
Copper(III) Oxide (Cu2O3): This compound is less common and has a +3 oxidation state for copper.
Copper(II) oxide is unique due to its stability, high melting point, and wide range of applications in various fields.
Eigenschaften
IUPAC Name |
copper;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXRELNMOYFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034488 | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 1026, 1026 °C (decomp) | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.315 @ 14 °C/4 °C | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
For pharmacodynamic information of copper, refer to drug entry for [DB09130]. Copper(II) oxide nanoparticles generate DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions. In presence of H2O2, ascorbate, or both, copper (II) oxide generates hydroxyl radical, ascorbyl radical, and superoxide anion that interact with DNA, proteins, and lipids cause oxidative damage and cell death. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS No. |
1344-70-3, 1317-38-0 | |
| Record name | Copper oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XJQ704R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 1326, 1326 °C | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)








